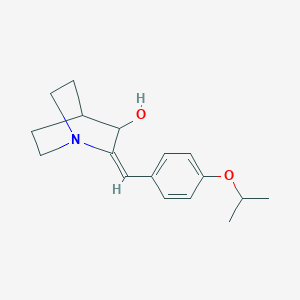

![molecular formula C9H16N4O3S2 B5501887 N-{5-[(diethylamino)sulfonyl]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B5501887.png)

N-{5-[(diethylamino)sulfonyl]-1,3,4-thiadiazol-2-yl}propanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of sulfonamide derivatives typically involves the introduction of the sulfonamide group into the target molecule. A related process has been described for the synthesis of antibacterial compounds where the sulfonamide group is introduced through the reaction of thiadiazole derivatives with sulfonyl chlorides, followed by subsequent modifications (G. B. Talagadadeevi et al., 2012). Although this process does not directly describe the synthesis of "N-{5-[(diethylamino)sulfonyl]-1,3,4-thiadiazol-2-yl}propanamide," it provides insight into possible synthetic routes involving sulfonamide and thiadiazole chemistry.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is characterized by the presence of the sulfonamide group (-SO2NH2) attached to other functional groups, in this case, a thiadiazole ring. This configuration can significantly influence the compound's reactivity and interaction with biological targets. The structure of related sulfonamide compounds has been determined through techniques such as X-ray diffraction, NMR, and IR spectroscopy, providing detailed insights into their molecular geometry and electronic configuration (A. Hangan et al., 2007).

Wissenschaftliche Forschungsanwendungen

Antimicrobial and Antifungal Properties : Research on derivatives of sulfonyl-substituted nitrogen-containing heterocyclic systems, including N-(diethylsulfamoyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamides, has demonstrated significant sensitivity to both Gram-positive and Gram-negative bacteria. Additionally, these substances exhibited antifungal activity against Candida albicans (Kobzar, Sych, & Perekhoda, 2019).

Inhibition of Carbonic Anhydrase Isozymes : Studies involving derivatives of N-{5-[(diethylamino)sulfonyl]-1,3,4-thiadiazol-2-yl}propanamide have shown inhibition of carbonic anhydrase isozymes, which play a critical role in various physiological functions. This inhibition suggests potential applications in treating conditions like glaucoma and certain forms of cancer (Supuran, Turkmen, Yilmaztekin, Emul, Innocenti, Vullo, Scozzafava, & Supuran, 2005).

Herbicidal Activities : N-{5-[(diethylamino)sulfonyl]-1,3,4-thiadiazol-2-yl}propanamide derivatives have been explored for their herbicidal activities. Research indicates that these compounds can be effective against a range of plant species, offering potential use in agricultural settings (Ren, Yang, Gao, Xinling, Zhou, & Cheng, 2000).

Potential in Alzheimer’s Disease Treatment : Some derivatives of N-{5-[(diethylamino)sulfonyl]-1,3,4-thiadiazol-2-yl}propanamide have been synthesized to evaluate new drug candidates for Alzheimer’s disease. These compounds have shown inhibitory activity against the acetyl cholinesterase enzyme, which is a target for Alzheimer’s treatment (Rehman, Nafeesa, Abbasi, Siddiqui, Rasool, Shah, & Ashraf, 2018).

Antiviral Activity : Derivatives of N-{5-[(diethylamino)sulfonyl]-1,3,4-thiadiazol-2-yl}propanamide have been synthesized and shown to possess anti-tobacco mosaic virus activity, indicating potential applications in antiviral research (Chen, Xu, Liu, Yang, Fan, Bhadury, Hu, & Zhang, 2010).

Eigenschaften

IUPAC Name |

N-[5-(diethylsulfamoyl)-1,3,4-thiadiazol-2-yl]propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N4O3S2/c1-4-7(14)10-8-11-12-9(17-8)18(15,16)13(5-2)6-3/h4-6H2,1-3H3,(H,10,11,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDXCUTCCBZHNMH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=NN=C(S1)S(=O)(=O)N(CC)CC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[5-(diethylsulfamoyl)-1,3,4-thiadiazol-2-yl]propanamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{[3-(4-benzyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}-1H-indazole](/img/structure/B5501805.png)

![5-{4-[3-(4-tert-butylphenoxy)propoxy]-3-ethoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5501819.png)

![3-methyl-7-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]propanoyl}-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5501823.png)

![3-benzyl-6-(1-methylpiperidin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5501830.png)

![7-(4-ethylphenyl)-2-(methoxymethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5501833.png)

![4-{4-[4-(4-tert-butylbenzoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5501837.png)

![2-{[(2-chlorophenoxy)acetyl]amino}-5-methylbenzoic acid](/img/structure/B5501850.png)

![4-{2-[4-(dimethylamino)phenyl]vinyl}-6-(trifluoromethyl)-2(1H)-pyrimidinone](/img/structure/B5501852.png)

![N-(5-chloro-2-pyridinyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide](/img/structure/B5501882.png)

![8-(3-fluorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5501891.png)